molecular formula C17H16Cl3NO5S B2915753 ethyl 2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetate CAS No. 338961-33-4

ethyl 2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetate

Cat. No.: B2915753
CAS No.: 338961-33-4
M. Wt: 452.73
InChI Key: MEIKAAQHEGSDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetate is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chloro and methoxy groups The ethyl ester group is attached to the sulfonamide moiety through an acetate linkage

Scientific Research Applications

Ethyl 2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and activities. For example, if it shows biological activity, it could be studied further for potential medicinal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetate typically involves a multi-step process. One common method starts with the preparation of the sulfonamide intermediate. This can be achieved by reacting 2,4-dichloro-5-methoxyaniline with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The resulting sulfonamide is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Comparison with Similar Compounds

Ethyl 2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetate can be compared with other sulfonamide derivatives:

    Sulfanilamide: A simpler sulfonamide with a broad spectrum of antimicrobial activity.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for its enhanced antibacterial effects.

    Sulfadiazine: Known for its use in treating toxoplasmosis and other infections.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-methoxyanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl3NO5S/c1-3-26-17(22)10-21(15-9-16(25-2)14(20)8-13(15)19)27(23,24)12-6-4-11(18)5-7-12/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIKAAQHEGSDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.